

Interpreting unexpected phenotypes with SCH-1473759

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Compound of Interest

Compound Name: SCH-1473759 hydrochloride

Cat. No.: B10801008

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Technical Support Center: SCH-1473759

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SCH-1473759.

Troubleshooting Guides

This section addresses potential unexpected phenotypes observed during experiments with SCH-1473759.

Question: Why am I observing a more potent anti-proliferative effect in my cell line than expected based on Aurora kinase inhibition alone?

Answer:

This could be due to the off-target activity of SCH-1473759. While it is a potent inhibitor of Aurora A and B kinases, it also exhibits inhibitory activity against other kinases that play crucial roles in cell proliferation and survival.

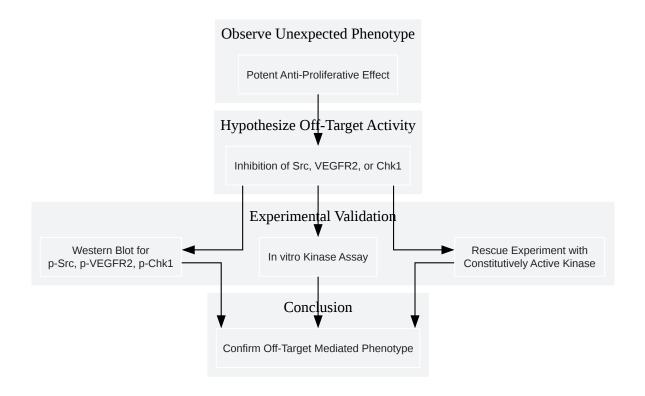
Key Off-Target Kinases for SCH-1473759



Kinase Target	IC50	Potential Phenotypic Consequence
Aurora A	4 nM	Mitotic arrest, apoptosis
Aurora B	13 nM	Cytokinesis failure, polyploidy, apoptosis
Src family kinases	<10 nM	Inhibition of proliferation, migration, and invasion
VEGFR2	1 nM	Anti-angiogenic effects
Chk1	13 nM	Abrogation of cell cycle checkpoints
IRAK4	37 nM	Modulation of inflammatory responses

Experimental Workflow for Investigating Off-Target Effects





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Caption: Workflow for investigating unexpected phenotypes of SCH-1473759.

Detailed Methodologies:

- Western Blotting:
 - Treat cells with SCH-1473759 at various concentrations and time points.
 - Lyse cells and quantify protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated and total forms of Src, VEGFR2, and Chk1.



- Incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence and quantify band intensities. A decrease in the ratio of phosphorylated to total protein would indicate inhibition.
- In vitro Kinase Assay:
 - Use a commercial kinase assay kit for the suspected off-target kinase (e.g., Src, VEGFR2, Chk1).
 - Incubate the recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of SCH-1473759.
 - Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.
 - Calculate the IC50 value of SCH-1473759 for the specific kinase.

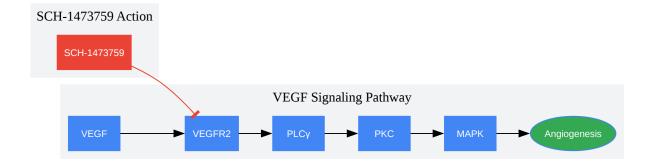
Question: My in vivo xenograft study shows a greater tumor growth inhibition than anticipated from in vitro proliferation assays. What could be the reason?

Answer:

The enhanced in vivo efficacy could be attributed to the inhibition of VEGFR2 by SCH-1473759, leading to anti-angiogenic effects within the tumor microenvironment. This would not be observed in standard in vitro cell culture.

Signaling Pathway of VEGFR2 Inhibition





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Caption: Inhibition of the VEGFR2 signaling pathway by SCH-1473759.

Experimental Protocol: Immunohistochemistry for Angiogenesis Markers

- Collect tumor tissues from control and SCH-1473759-treated animals at the end of the study.
- Fix tissues in formalin and embed in paraffin.
- Section the paraffin blocks and mount on slides.
- Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.
- Counterstain with hematoxylin.
- Quantify the microvessel density by counting the number of CD31-positive vessels per field
 of view under a microscope. A significant reduction in microvessel density in the treated
 group would suggest an anti-angiogenic effect.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of SCH-1473759?

SCH-1473759 is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, with IC50 values of 4 nM and 13 nM, respectively.[1][2] By inhibiting these kinases, it disrupts mitosis and



cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.

What are the known off-target effects of SCH-1473759?

SCH-1473759 has been shown to inhibit other kinases, including the Src family of kinases (IC50 <10 nM), VEGFR2 (IC50 = 1 nM), Chk1 (IC50 = 13 nM), and IRAK4 (IC50 = 37 nM).[3]

In which cancer cell lines has SCH-1473759 shown potent anti-proliferative activity?

SCH-1473759 inhibits the proliferation of a wide range of tumor cell lines derived from various tissues, including breast, ovarian, prostate, lung, colon, brain, gastric, renal, skin, and leukemia.[3] Cell lines such as A2780, LNCap, N87, Molt4, K562, and CCRF-CEM are particularly sensitive, with IC50 values below 5 nM.[3]

What is the in vivo efficacy of SCH-1473759?

In human tumor xenograft models, SCH-1473759 has demonstrated dose- and schedule-dependent anti-tumor activity.[3] A low dose of 5 mg/kg administered intraperitoneally twice daily resulted in 50% tumor growth inhibition.[3] A higher dose of 10 mg/kg on an intermittent schedule (5 days on, 5 days off) led to 69% tumor growth inhibition.[3] Efficacy is enhanced when combined with taxanes.[3]

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